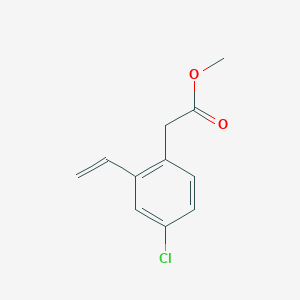

Methyl (4-chloro-2-vinylphenyl)acetate

Description

Methyl (4-chloro-2-vinylphenyl)acetate (CAS: 936098-40-7) is an organic compound with the molecular formula C₁₁H₁₁ClO₂ and a molecular weight of 210.66 g/mol . It features a phenyl ring substituted with a chlorine atom at the para position and a vinyl group at the ortho position, linked to a methyl ester moiety. This structural arrangement confers unique reactivity and functional versatility, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

CAS No. |

936098-40-7 |

|---|---|

Molecular Formula |

C11H11ClO2 |

Molecular Weight |

210.65 g/mol |

IUPAC Name |

methyl 2-(4-chloro-2-ethenylphenyl)acetate |

InChI |

InChI=1S/C11H11ClO2/c1-3-8-6-10(12)5-4-9(8)7-11(13)14-2/h3-6H,1,7H2,2H3 |

InChI Key |

FNGCXELECAXIJV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)Cl)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chloro-2-vinylphenyl)acetate can be synthesized from 4-vinylbenzeneacetic acid and dimethyl sulfate . The reaction typically involves the esterification of 4-vinylbenzeneacetic acid with dimethyl sulfate under acidic conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of methyl 2-(4-chloro-2-vinylphenyl)acetate may involve large-scale esterification processes using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-2-vinylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Epoxides, diols.

Reduction: Saturated esters.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 2-(4-chloro-2-vinylphenyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials with tailored properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-chloro-2-vinylphenyl)acetate involves its interaction with specific molecular targets and pathways. The vinyl group allows for various chemical modifications, enabling the compound to bind to different biological targets. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Positional Isomers and Functional Group Analogues

Key Insights :

- Substituent Size and Reactivity : Bulky groups (e.g., iodine) hinder reactions requiring spatial access, while smaller groups (e.g., fluoro) facilitate electronic modulation .

- Electronic Effects: Electron-withdrawing groups (e.g., formyl, cyano) increase the electrophilicity of the aromatic ring, whereas vinyl groups enable conjugation and polymerization .

Backbone and Core Structure Modifications

Table 2: Core Structural Analogues

| Compound Name | Molecular Formula | Core Structure | Unique Features | References |

|---|---|---|---|---|

| Methyl 2-[4-(4-methoxyphenyl)phenyl]acetate | C₁₆H₁₆O₃ | Biphenyl | Extended conjugation enhances UV absorption and thermal stability. | |

| Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate | C₁₁H₁₃FO₃ | Phenoxyacetate | Ether linkage increases hydrolytic stability compared to ester-linked vinylphenyl derivatives. | |

| [2-[(2-chloroacetyl)amino]phenyl]methyl 2-chloroacetate | C₁₁H₁₁Cl₂NO₃ | Dual chloroacetyl groups | Dual reactive sites enable crosslinking applications, unlike mono-functional vinylphenyl compounds. |

Key Insights :

- Conjugation and Stability: Biphenyl systems (e.g., C₁₆H₁₆O₃) exhibit enhanced photophysical properties, whereas phenoxyacetates (e.g., C₁₁H₁₃FO₃) prioritize hydrolytic resistance .

- Functional Diversity : Multi-functional compounds (e.g., dual chloroacetyl groups) expand synthetic utility in polymer chemistry and drug design .

Key Insights :

- Pharmaceutical Utility: Amino-substituted derivatives (e.g., C₉H₁₀ClNO₂) show direct bioactivity, whereas vinyl-substituted compounds often serve as synthetic intermediates .

- Industrial Versatility : Halogenated compounds (e.g., iodine, chlorine) are pivotal in agrochemicals and materials science due to their stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.